molecular formula C14H16ClF3N2O3S B560465 2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide CAS No. 1415834-37-5

2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide

Cat. No. B560465
M. Wt: 384.798
InChI Key: SWDFZDHXQCXDGL-UHFFFAOYSA-N
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Description

Novel non-MPEP site metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs)

Scientific Research Applications

Oxidative Transformations

The study by Rozentsveig et al. (2001) examined the oxidation of N-(1-Hydroxypolychloroethyl)sulfonamides, which relates closely to the chemical structure of interest. They found that these compounds could be oxidized with chromium(VI) oxide to yield various arylsulfonyl acetamides (Rozentsveig et al., 2001).

Molecular Structure Analysis

Sterkhova et al. (2006) researched the structure and hydrogen bonds in molecules similar to the chemical . They found that molecules like Bis(trifluoromethylsulfonylamino)methane exhibited various types of intramolecular hydrogen bonds, providing insights into their molecular behavior (Sterkhova et al., 2006).

Conformational Studies

Ishmaeva et al. (2015) studied the conformations of similar acetamides, revealing that such molecules exist in equilibrium mixtures of conformers, influencing their physical and chemical properties (Ishmaeva et al., 2015).

Vicarious Nucleophilic Substitution

Lemek et al. (2008) discovered that compounds structurally related to the chemical of interest undergo vicarious nucleophilic substitution, highlighting a potential pathway for chemical reactions (Lemek et al., 2008).

Reactivity with Amides

Meshcheryakov et al. (2007) explored the reactions of trifluoromethanesulfonamide with amides, which is pertinent due to the similar functional groups in the compound of interest. This study provides valuable insights into the reactivity of such compounds (Meshcheryakov et al., 2007).

Crystal and Molecular Structures

Chi et al. (2018) investigated the crystal and molecular structures of N-(5-Chloro-2-hydroxy-phenyl)-acetamide, which offers a perspective on the structural characteristics of related compounds (Chi et al., 2018).

Synthetic Approaches

Aizina et al. (2012) provided new insights into the synthesis of phenylmethanesulfonamide derivatives, which can be applied to the synthesis of the chemical (Aizina et al., 2012).

properties

CAS RN

1415834-37-5

Product Name

2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(cyclopropylmethyl)acetamide

Molecular Formula

C14H16ClF3N2O3S

Molecular Weight

384.798

IUPAC Name

2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(cyclopropylmethyl)acetamide

InChI

InChI=1S/C14H16ClF3N2O3S/c1-24(22,23)20(8-13(21)19-7-9-2-3-9)12-6-10(14(16,17)18)4-5-11(12)15/h4-6,9H,2-3,7-8H2,1H3,(H,19,21)

InChI Key

SWDFZDHXQCXDGL-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NCC1CC1)C2=C(C=CC(=C2)C(F)(F)F)Cl

synonyms

2-[(2-Chloro-5-trifluoromethyl-phenyl)-methanesulfonyl-amino]-N-cyclopropylmethyl-acetamide;  VU-0400100;  VU-400100

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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